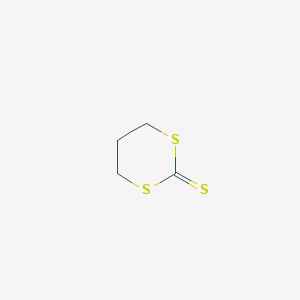
1,3-Dithiane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiane-2-thione is a sulfur-containing heterocyclic compound that has been widely used in organic synthesis and medicinal chemistry. It has a unique structure that makes it a versatile reagent for various chemical reactions.
作用机制
The mechanism of action of 1,3-Dithiane-2-thione is not fully understood. It is believed to act by inhibiting enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. It has also been suggested that 1,3-Dithiane-2-thione induces apoptosis by activating the mitochondrial pathway.
生化和生理效应
1,3-Dithiane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, 1,3-Dithiane-2-thione has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 1,3-Dithiane-2-thione in lab experiments is its versatility as a reagent for various chemical reactions. It is also relatively easy to synthesize and has a high yield. However, one limitation is its toxicity, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1,3-Dithiane-2-thione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Research is needed to determine its mechanism of action and potential for drug development. Finally, there is potential for the development of new synthetic methodologies using 1,3-Dithiane-2-thione as a reagent.
合成方法
1,3-Dithiane-2-thione can be synthesized by the reaction of carbon disulfide with 1,3-dithiane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation. The yield of the reaction can be improved by using a solvent such as ethanol or acetonitrile.
科学研究应用
1,3-Dithiane-2-thione has been widely used in organic synthesis as a reagent for thiolation, thiocarbonylation, and thioesterification reactions. It has also been used in the synthesis of natural products and pharmaceuticals. In medicinal chemistry, 1,3-Dithiane-2-thione has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties.
属性
CAS 编号 |
1748-15-8 |
|---|---|
产品名称 |
1,3-Dithiane-2-thione |
分子式 |
C4H6S3 |
分子量 |
150.3 g/mol |
IUPAC 名称 |
1,3-dithiane-2-thione |
InChI |
InChI=1S/C4H6S3/c5-4-6-2-1-3-7-4/h1-3H2 |
InChI 键 |
BVNLWJVULAZODX-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)SC1 |
规范 SMILES |
C1CSC(=S)SC1 |
其他 CAS 编号 |
1748-15-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



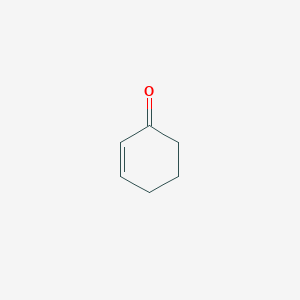
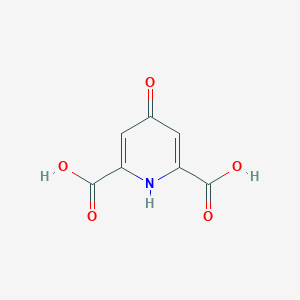
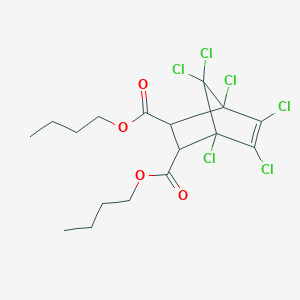
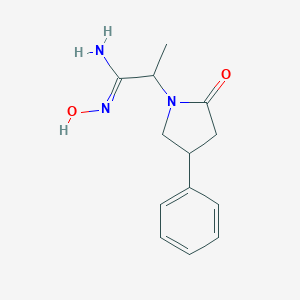
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
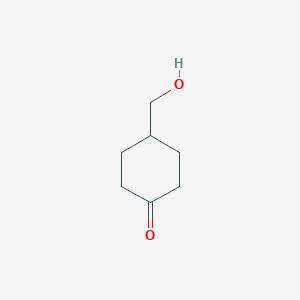
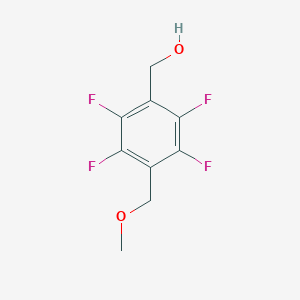
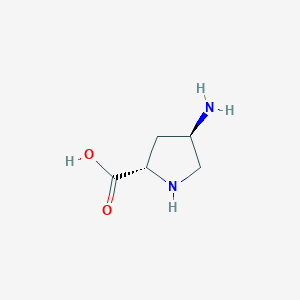
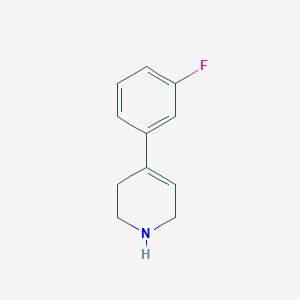
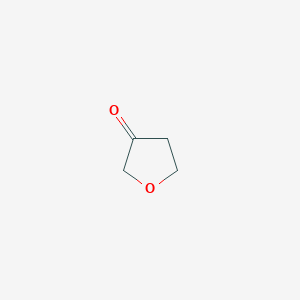
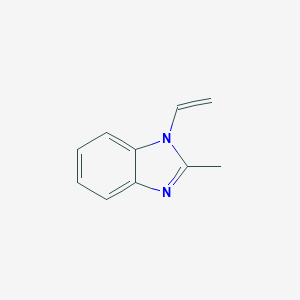
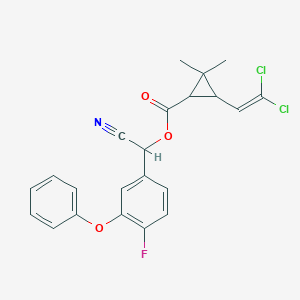
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)